molecular formula C23H31N3O B2367048 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide CAS No. 1049459-55-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2367048
CAS No.: 1049459-55-3
M. Wt: 365.521
InChI Key: GNWJTIHYAFKZNT-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound. This compound is notable for its unique structure, which combines elements from isoquinoline, pyrrole, and cyclohexanecarboxamide frameworks. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic synthesis processes.

  • Starting Materials: : The synthesis begins with commercially available starting materials, including 3,4-dihydroisoquinoline and 1-methylpyrrole.

  • Key Reactions

    • Amide Bond Formation: : Cyclohexanecarboxylic acid is activated using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like N,N-diisopropylethylamine (DIPEA) to form an amide bond with the amine functionality of the dihydroisoquinoline derivative.

    • Pyrrole Derivatization:

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions to increase yield and purity. This includes:

  • Continuous Flow Reactors: : These reactors improve the efficiency and scalability of the synthesis.

  • Automated Control Systems: : These systems ensure consistent quality by monitoring and adjusting reaction parameters in real time.

  • Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC) and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Reducing agents like lithium aluminum hydride (LAH) can convert specific functional groups into their reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are facilitated by reagents like bromine or hydroxide ions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Substitution: : Bromine, hydroxide ions.

Major Products

  • Oxidation: : Corresponding oxides and hydroxylated derivatives.

  • Reduction: : Alcohols and amines.

  • Substitution: : Halogenated derivatives and substituted amides.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in complex catalytic cycles due to its versatile binding properties.

  • Organic Synthesis: : Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Pharmacology: : Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Medicine

  • Drug Development: : Explored as a candidate in the development of new therapeutic agents due to its unique structural properties and biological activity.

Industry

  • Material Science: : Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Molecular Targets

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide interacts with various molecular targets, including enzymes and receptors. Its primary mechanism of action involves binding to specific active sites, altering enzyme activity or receptor function.

Pathways Involved

  • Signal Transduction Pathways: : Modulates pathways involved in cell signaling, which can affect cellular responses and functions.

  • Metabolic Pathways: : Influences metabolic processes by interacting with key enzymes involved in metabolism.

Comparison with Similar Compounds

Unique Properties

Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide stands out due to its distinct combination of isoquinoline, pyrrole, and cyclohexane structures, providing unique binding and functional properties.

List of Similar Compounds

  • N-(2-(1H-Indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide

  • N-(2-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-phenyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide

Each of these similar compounds shares structural motifs but differs in specific substituent groups, which can lead to variations in their chemical behavior and biological activity.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h5-8,11-12,14,19,22H,2-4,9-10,13,15-17H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWJTIHYAFKZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2CCCCC2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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